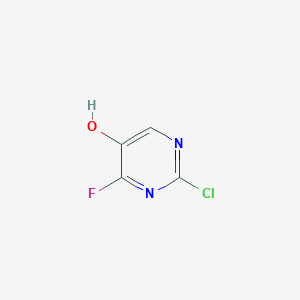
2-Chloro-4-fluoropyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoropyrimidin-5-ol typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable reducing agent. One common method includes the use of zinc powder in the presence of acetic acid and tetrahydrofuran as the solvent. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-fluoropyrimidin-5-ol and other substituted derivatives.
Oxidation: Oxidized products may include 2-chloro-4-fluoropyrimidin-5-one.
Reduction: Reduced products can include 2-chloro-4-fluoropyrimidin-5-amine.
Scientific Research Applications
2-Chloro-4-fluoropyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoropyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 5-Fluorouracil
Uniqueness
2-Chloro-4-fluoropyrimidin-5-ol is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
Molecular Formula |
C4H2ClFN2O |
|---|---|
Molecular Weight |
148.52 g/mol |
IUPAC Name |
2-chloro-4-fluoropyrimidin-5-ol |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(9)3(6)8-4/h1,9H |
InChI Key |
GYLMLKKPXGKDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


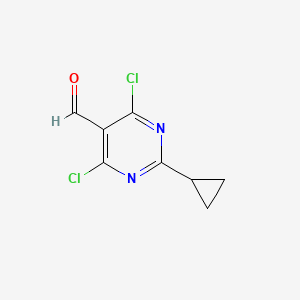
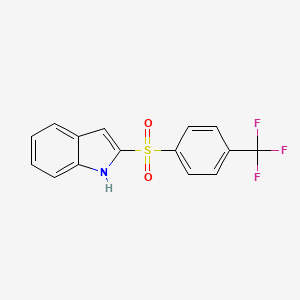
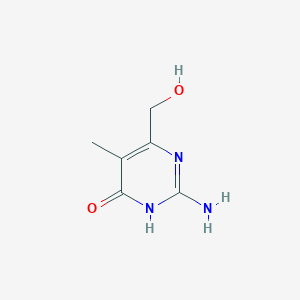

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
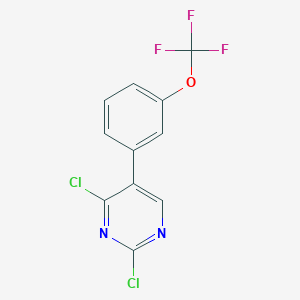
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
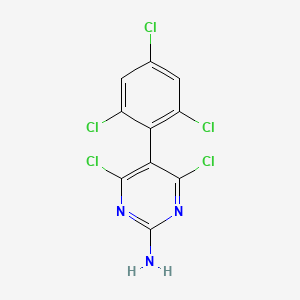
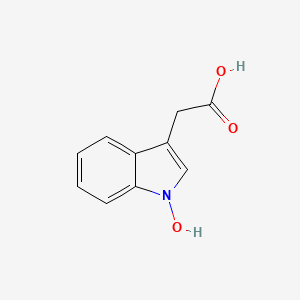
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
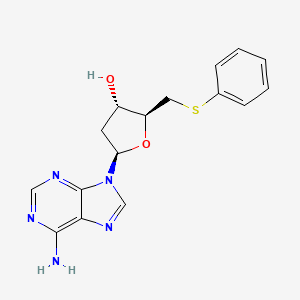
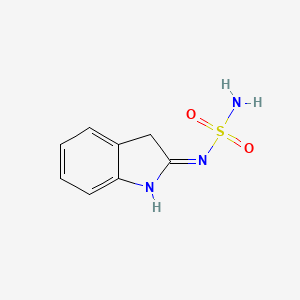
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
